tert-butyl (3R)-3-[(4S)-2-oxo-4-propan-2-yl-1,3-oxazolidine-3-carbonyl]octanoate
Overview
Description
3-(S)-(4-(S)-Isopropyl-2-oxo-oxazolidine-3-carbonyl)-octanoic acid tert-butyl ester is a complex organic compound that belongs to the class of oxazolidines. This compound is characterized by the presence of an oxazolidine ring, an isopropyl group, and a tert-butyl ester functional group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(S)-(4-(S)-Isopropyl-2-oxo-oxazolidine-3-carbonyl)-octanoic acid tert-butyl ester typically involves the Steglich esterification method. This method is known for its mild reaction conditions, which allow the conversion of sterically demanding and acid-labile substrates. The reaction involves the use of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The carboxylic acid reacts with tert-butyl alcohol to form the ester, with dicyclohexylurea (DHU) as a byproduct .
Industrial Production Methods
In industrial settings, the production of tert-butyl esters often involves the use of tert-butyl hydroperoxide and benzyl cyanides under metal-free conditions . This method is efficient and versatile, allowing for the large-scale production of tert-butyl esters with high yields.
Chemical Reactions Analysis
Types of Reactions
3-(S)-(4-(S)-Isopropyl-2-oxo-oxazolidine-3-carbonyl)-octanoic acid tert-butyl ester undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form acid chlorides.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4
Reduction: NaBH4, LiAlH4
Substitution: SOCl2, benzyl cyanides
Major Products
The major products formed from these reactions include various esters, amides, and acid chlorides, depending on the reagents and conditions used .
Scientific Research Applications
3-(S)-(4-(S)-Isopropyl-2-oxo-oxazolidine-3-carbonyl)-octanoic acid tert-butyl ester is used in several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(S)-(4-(S)-Isopropyl-2-oxo-oxazolidine-3-carbonyl)-octanoic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The oxazolidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules . The tert-butyl ester group can be cleaved under acidic conditions, releasing the active carboxylic acid .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl acetoacetate: Similar in structure but lacks the oxazolidine ring.
tert-Butyl bromoacetate: Contains a bromine atom instead of the oxazolidine ring.
tert-Butyl 2-bromoacetate: Another similar compound with a different functional group.
Uniqueness
The presence of the oxazolidine ring and the isopropyl group in 3-(S)-(4-(S)-Isopropyl-2-oxo-oxazolidine-3-carbonyl)-octanoic acid tert-butyl ester makes it unique compared to other tert-butyl esters.
Biological Activity
tert-butyl (3R)-3-[(4S)-2-oxo-4-propan-2-yl-1,3-oxazolidine-3-carbonyl]octanoate is a complex organic compound that falls within the oxazolidine class. This compound is characterized by its unique structural features, including an oxazolidine ring and a tert-butyl ester functional group. Its potential biological activities make it of interest in various fields, including medicinal chemistry and pharmacology.
The compound has the following chemical properties:
Property | Value |
---|---|
IUPAC Name | This compound |
CAS Number | 147961-55-5 |
Molecular Formula | C19H33NO5 |
Molecular Weight | 355.5 g/mol |
InChI Key | WUJMQRANTBDPAP-HUUCEWRRSA-N |
The synthesis of this compound typically employs the Steglich esterification method , which utilizes dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. This method is particularly advantageous for sterically demanding substrates due to its mild reaction conditions.
The biological activity of this compound is hypothesized to be linked to its structural components, particularly the oxazolidine moiety, which has been associated with various pharmacological effects. The oxazolidine ring can interact with biological targets such as enzymes and receptors, potentially influencing metabolic pathways.
Biological Activities
Research into the biological activity of this compound reveals several areas of interest:
Antimicrobial Activity
Studies have indicated that compounds containing oxazolidine rings exhibit antimicrobial properties. The mechanism often involves inhibition of bacterial protein synthesis by binding to the ribosomal subunit, similar to other oxazolidinone antibiotics .
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties. The presence of the oxazolidine structure allows for modulation of inflammatory pathways, potentially reducing cytokine production in immune cells .
Potential for Drug Development
Given its unique structure and biological activities, there is potential for this compound to serve as a lead compound in drug development. Its derivatives could be synthesized to enhance efficacy and reduce toxicity.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial effectiveness of various oxazolidine derivatives against Gram-positive bacteria. The results indicated that certain modifications to the oxazolidine structure enhanced antibacterial activity significantly.
- Inflammation Model : In a model of acute inflammation in rodents, administration of the compound resulted in a marked decrease in inflammatory markers compared to control groups, suggesting a potential therapeutic role in managing inflammatory diseases.
Properties
IUPAC Name |
tert-butyl (3R)-3-[(4S)-2-oxo-4-propan-2-yl-1,3-oxazolidine-3-carbonyl]octanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33NO5/c1-7-8-9-10-14(11-16(21)25-19(4,5)6)17(22)20-15(13(2)3)12-24-18(20)23/h13-15H,7-12H2,1-6H3/t14-,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUJMQRANTBDPAP-HUUCEWRRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CC(=O)OC(C)(C)C)C(=O)N1C(COC1=O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@H](CC(=O)OC(C)(C)C)C(=O)N1[C@H](COC1=O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30463568 | |
Record name | tert-butyl (3R)-3-[(4S)-2-oxo-4-propan-2-yl-1,3-oxazolidine-3-carbonyl]octanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30463568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147961-55-5 | |
Record name | tert-butyl (3R)-3-[(4S)-2-oxo-4-propan-2-yl-1,3-oxazolidine-3-carbonyl]octanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30463568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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